molecular formula C13H13NO4S B14414021 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate CAS No. 81068-59-9

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate

Cat. No.: B14414021
CAS No.: 81068-59-9
M. Wt: 279.31 g/mol
InChI Key: QNRNLZISCATAKS-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate is a complex organic compound with a unique structure that includes a phthalimide moiety and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate typically involves the reaction of phthalic anhydride with a suitable amine to form the phthalimide intermediate. This intermediate is then reacted with a thioether-containing compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalimide moiety can be reduced to a phthalamide using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Phthalamide derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with similar structural features but lacking the thioether group.

    N-(2-Mercaptoethyl)phthalimide: Contains a mercapto group instead of the acetate group.

    N-(2-Acetoxyethyl)phthalimide: Similar structure but with an acetoxy group instead of the thioether group.

Uniqueness

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate is unique due to the presence of both the phthalimide and thioether groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

81068-59-9

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

[2-(1,3-dioxoisoindol-2-yl)-1-methylsulfanylethyl] acetate

InChI

InChI=1S/C13H13NO4S/c1-8(15)18-11(19-2)7-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,11H,7H2,1-2H3

InChI Key

QNRNLZISCATAKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CN1C(=O)C2=CC=CC=C2C1=O)SC

Origin of Product

United States

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